molecular formula C11H9FN2O2 B14764821 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No.: B14764821
M. Wt: 220.20 g/mol
InChI Key: KZFYMXBXBKGJTI-UHFFFAOYSA-N
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Description

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and pyrazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-fluoro-3-(2-methylpyrazol-3-yl)benzoic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-6-7(11(15)16)2-3-9(8)12/h2-6H,1H3,(H,15,16)

InChI Key

KZFYMXBXBKGJTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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